5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid

Description

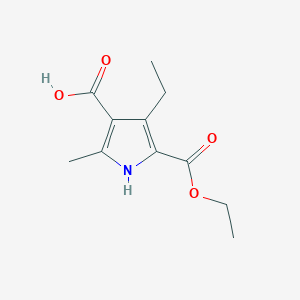

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxycarbonyl-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-4-7-8(10(13)14)6(3)12-9(7)11(15)16-5-2/h12H,4-5H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOISZOCWOBAAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C(=O)O)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the required functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the pyrrole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce carboxylic acid derivatives.

Reduction: The pyrrole ring can be reduced to form different derivatives.

Substitution: The ethoxycarbonyl and ethyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylic acid derivatives such as esters and amides.

Reduction: Reduced pyrrole derivatives.

Substitution: Substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and metabolic pathways.

Medicine: In the medical field, this compound may have potential as a drug precursor or therapeutic agent. Its ability to interact with biological targets can be explored for the development of new treatments.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may bind to enzyme active sites, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent types, positions, and functional groups, significantly impacting their physicochemical properties and biological activities. Key comparisons include:

5-(4-Chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrrole-3-carboxylic Acid

- Structure : Features a 4-chloro-3-methylphenyl group at position 5 and a 4-methylbenzyl group at position 1.

- Molecular Weight : ~315.78 g/mol (estimated).

- Synthesis : Derived from ester hydrolysis of pyrrole intermediates using NaOH .

- Application : Acts as a CB2 receptor antagonist with demonstrated pharmacological activity .

4-Acetyl-3-methylpyrrole-5-carboxylic Acid

- Structure : Substituted with an acetyl group at position 4 and a methyl group at position 3.

- Synthesis : Synthesized via hydrolysis of ethyl 4-acetyl-3-methylpyrrole-5-carboxylate under alkaline conditions .

- Properties : Melting point of 305°C (decomposition), higher polarity due to the acetyl group .

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

- Structure : Contains a formyl group at position 5 and methyl groups at positions 2 and 4.

- Similarity Score : 0.93 (structurally closest analog to the target compound) .

- Impact : The formyl group enhances electrophilicity, making it reactive in condensation reactions .

5-(Ethoxycarbonyl)-4-(2-ethoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylic Acid

- Structure : Additional ethoxy-oxoethyl substituent at position 4.

- Molecular Formula: C₁₃H₁₇NO₆ (MW: ~295.28 g/mol) .

Physicochemical Properties

Critical Analysis of Discrepancies

- Molecular Formula Conflict: erroneously lists the target compound’s formula as C₈H₉NO₄, which contradicts the molecular weight (225.24 g/mol) and structural logic. This is likely a formatting error, as and synthetic pathways confirm C₁₂H₁₅NO₄ .

- Synthesis Variability: While most analogs use ester hydrolysis (e.g., NaOH in ethanol), some employ halogenation (e.g., sulfuryl chloride in ) or condensation (), reflecting divergent reactivity based on substituents.

Biological Activity

5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid (CAS No. 66414-05-9) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings.

- Molecular Formula : C11H15NO4

- Molecular Weight : 225.24 g/mol

- InChIKey : RJOISZOCWOBAAL-UHFFFAOYSA-N

The compound's structure features an ethoxycarbonyl group, which may influence its biological interactions and activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The precise synthetic route can vary based on the desired purity and yield.

Antioxidant Activity

Recent studies have indicated that pyrrole derivatives can exhibit significant antioxidant properties. For instance, compounds structurally related to this compound have been evaluated for their ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : AChE inhibition is essential in treating neurodegenerative diseases like Alzheimer's. Preliminary results suggest that certain pyrrole derivatives demonstrate promising AChE inhibitory activities, comparable to established inhibitors like Donepezil .

- Monoamine Oxidase (MAO) : Inhibitory effects on MAO enzymes have also been reported, indicating potential applications in treating mood disorders and neurodegenerative diseases .

Study on Enzyme Inhibition

In a recent investigation, a series of pyrrole-based compounds were synthesized and tested for their AChE and MAO-B inhibitory activities. The study revealed that certain derivatives exhibited up to 58% inhibition of AChE at a concentration of 10 μM, demonstrating the potential of these compounds as therapeutic agents .

Molecular Docking Studies

Molecular docking simulations have been conducted to understand the binding interactions between this compound and target enzymes. The results indicated favorable interactions with key active site residues of AChE and MAO-B, supporting the observed inhibitory activities .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via substitution reactions at the pyrrole core. A common approach involves reacting amino-functionalized precursors (e.g., 5-amino-pyrrole derivatives) with acid anhydrides or chlorides to introduce the ethoxycarbonyl group. For example, ethyl esters of pyrrole-carboxylic acids are synthesized by reacting 5-amino-pyrrole intermediates with ethyl chloroformate under anhydrous conditions, followed by alkylation to introduce ethyl and methyl substituents . Purification typically involves column chromatography (silica gel) and recrystallization using ethanol/water mixtures .

| Synthetic Route | Key Reagents | Purification | Yield |

|---|---|---|---|

| Amino group substitution | Ethyl chloroformate, alkyl halides | Column chromatography | 60-75% |

| Multicomponent cyclization | Ethyl acetoacetate, ammonia | Recrystallization | 50-65% |

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C-NMR : Peaks for the ethoxycarbonyl group (δ ~4.3 ppm for CH₂CH₃, δ ~1.3 ppm for CH₃) and pyrrole protons (δ ~6.5-7.0 ppm) are critical .

- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

- Elemental Analysis : Purity is assessed via %C, %H, and %N matching theoretical values (deviation < ±0.3%) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:

-

Reaction Path Search : Tools like GRRM or AFIR identify energetically favorable routes for substituent introduction .

-

Solvent Effects : COSMO-RS models simulate solvent interactions to improve yield in polar aprotic solvents (e.g., DMF) .

-

Regioselectivity Analysis : Fukui indices and dual descriptor maps guide predictions of electrophilic substitution sites on the pyrrole ring .

Example Workflow :

- Use DFT to model the transition state for ethoxycarbonylation.

- Validate with experimental kinetics (e.g., Arrhenius plots).

- Adjust reaction conditions (temperature, solvent) based on computational data .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

- Methodological Answer : Discrepancies often arise from purity variations, assay protocols, or structural analogs. Mitigation strategies include:

-

Purity Control : HPLC (>98% purity) and elemental analysis reduce batch-to-batch variability .

-

Standardized Bioassays : Use COX-2 inhibition (for anti-inflammatory activity) and hot-plate tests (for analgesia) with positive controls (e.g., indomethacin) .

-

Structure-Activity Relationship (SAR) : Compare activity of analogs (e.g., replacing ethyl with methyl groups) to isolate pharmacophores .

Case Study : A study reported weak anti-inflammatory activity despite high purity. SAR analysis revealed that the ethyl group at position 4 reduces binding affinity compared to bulkier substituents .

Q. How do reaction conditions influence the stability of the pyrrole ring during synthesis?

- Methodological Answer : The pyrrole ring is sensitive to oxidation and acidic conditions. Key considerations:

- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent protonation of the pyrrole nitrogen, which destabilizes the ring .

- Temperature : Reactions performed at 60–80°C minimize side reactions (e.g., decarboxylation) .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups for the amino substituent during alkylation to prevent ring degradation .

Data Contradiction Analysis

Q. Why do studies report varying yields for the same synthetic route?

- Methodological Answer : Yield discrepancies arise from:

- Catalyst Load : Higher Pd/C ratios (5% vs. 2%) in hydrogenation steps improve reduction efficiency .

- Solvent Purity : Residual water in DMF hydrolyzes ethoxycarbonyl groups, reducing yield. Use molecular sieves for solvent drying .

- Reaction Time : Extended reaction times (>24 hours) lead to byproduct formation (e.g., dimerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.